Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate
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Overview
Description
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate is an organic compound with the molecular formula C11H18O3. It is a clear, pale liquid with a molecular weight of 198.26 g/mol . This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate typically involves the esterification of 2-methyl-3-(2-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-oxocyclohexyl)propanoate: Similar in structure but lacks the additional methyl group.
Methyl 2-oxocyclohexane-3-propionate: Another closely related compound with slight structural differences.
Uniqueness
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate is unique due to the presence of the additional methyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific chemical and biological applications .
Properties
IUPAC Name |
methyl 2-methyl-3-(2-oxocyclohexyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-8(11(13)14-2)7-9-5-3-4-6-10(9)12/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHUJJJZNBFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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